N-[3-(1H-tetrazol-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
Properties
IUPAC Name |
N-[3-(tetrazol-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O3/c22-16(15-9-23-13-6-1-2-7-14(13)24-15)18-11-4-3-5-12(8-11)21-10-17-19-20-21/h1-8,10,15H,9H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USHCSQUKYBDITC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC(=CC=C3)N4C=NN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[3-(1H-tetrazol-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps, including the formation of the tetrazole ring and the coupling of various intermediates. One common method involves the use of click chemistry, where azides and alkynes react to form the tetrazole ring under mild conditions . Industrial production methods often employ microwave-assisted reactions to enhance yield and reduce reaction times .
Chemical Reactions Analysis
N-[3-(1H-tetrazol-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, often using reagents such as sodium azide.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
The compound exhibits potential anticancer activities, particularly as an inhibitor of specific enzyme pathways involved in cancer progression. Research indicates that similar benzodioxane derivatives have demonstrated significant anti-inflammatory and anticancer effects. For instance, a study highlighted the effectiveness of 2,3-dihydro-1,4-benzodioxin analogs in inhibiting the p38α MAPK pathway, which is crucial in several physiological processes including cancer and chronic graft-versus-host disease .
1.2 Enzyme Inhibition
The tetrazole ring present in the compound is known for its ability to mimic carboxylate groups, facilitating interactions with various enzymes and receptors. Preliminary studies suggest that this compound could inhibit specific enzyme activities or modulate receptor functions, making it a candidate for drug discovery.
Material Science
2.1 Structural Versatility
Due to its multi-cyclic structure and diverse functional groups, N-[3-(1H-tetrazol-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can be utilized in material science for developing new materials with tailored properties. The compound's structural features allow for modifications that can enhance its performance in various applications.
2.2 Synthesis and Characterization
The synthesis of this compound typically involves multiple steps that require optimization for yield and purity. Techniques such as high-resolution ESI-MS and NMR spectroscopy are employed to characterize the synthesized compounds accurately .
Case Studies and Research Findings
Several studies have investigated the biological activities of benzodioxane derivatives:
- Anti-inflammatory Activity : A study demonstrated that certain 2,3-dihydro-1,4-benzodioxin analogs possess anti-inflammatory properties with optimal activity linked to specific substituent positions on the benzodioxane scaffold .
- HSF1 Pathway Inhibitors : The compound CCT251236, a benzodioxane bisamide analog, was shown to inhibit the HSF1 pathway effectively and displayed growth inhibitory activities in human ovarian carcinoma models .
Mechanism of Action
The mechanism of action of N-[3-(1H-tetrazol-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like cytochrome P450 by binding to their active sites, thereby preventing their normal function . The tetrazole ring plays a crucial role in these interactions due to its electron-donating and electron-withdrawing properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related benzodioxine carboxamides, focusing on substituent effects, molecular properties, and functional implications.
Substituent Effects on Physicochemical Properties
- Tetrazole Group (Target Compound): The 1H-tetrazol-1-yl group is a polar, aromatic heterocycle capable of forming multiple hydrogen bonds, which can enhance solubility in polar solvents and influence crystal packing patterns.
Trifluoromethyl Group () :
N-[3-(Trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide (C₁₆H₁₁F₃N₂O₃; MW 336.27) features a strongly electron-withdrawing CF₃ group. This substituent increases lipophilicity (logP ~3.2) and metabolic stability, often utilized to resist oxidative degradation in drug design .Nitro Group () :
N-{4-Nitrophenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide (C₁₅H₁₂N₂O₅; MW 300.27) exhibits high polarity due to the nitro group’s electron-withdrawing nature. This may reduce membrane permeability but enhance reactivity in nucleophilic substitution reactions .- Ethyl Group (): N-Ethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide (C₁₁H₁₃NO₃; MW 207.23) demonstrates increased lipophilicity compared to unsubstituted analogs, likely enhancing blood-brain barrier penetration .
Structural and Crystallographic Insights
The SHELX software suite () has been instrumental in resolving crystal structures of benzodioxine derivatives. For example, trifluoromethyl-substituted analogs often exhibit dense, hydrophobic packing due to CF₃’s steric bulk, whereas tetrazole-containing compounds may form hydrogen-bonded networks (e.g., N–H···N interactions) that stabilize polymorphs .
Data Table: Comparative Analysis of Benzodioxine Carboxamide Derivatives
Biological Activity
N-[3-(1H-tetrazol-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide (CAS Number: 876700-62-8) is a complex organic compound that has garnered attention due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a tetrazole ring , a benzodioxine moiety , and a carboxamide group . Its molecular formula is with a molecular weight of 323.31 g/mol. The structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C16H13N5O3 |
| Molecular Weight | 323.31 g/mol |
| CAS Number | 876700-62-8 |
Antibacterial and Antifungal Properties
Research indicates that this compound exhibits significant antibacterial and antifungal activities. These properties are attributed to its ability to inhibit specific enzymes and disrupt cellular processes in microbial organisms.
- Mechanism of Action : The compound has been shown to interact with various molecular targets, including:
- Inhibition of cytochrome P450 enzymes, which play a crucial role in drug metabolism and the biosynthesis of steroids and other lipids.
- Disruption of membrane integrity in bacteria and fungi, leading to cell lysis.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has demonstrated notable anti-inflammatory effects. Studies have shown that derivatives of benzodioxane structures can inhibit pro-inflammatory cytokines and reduce inflammation in various models.
Anticancer Potential
The compound is also being investigated for its potential as an anticancer agent . Research highlights include:
- In vitro studies showing growth inhibition in cancer cell lines.
- Mechanistic studies suggesting that it may act through pathways such as the p38 MAPK pathway, which is significant in cancer progression and inflammation.
Comparative Analysis with Similar Compounds
This compound can be compared with other tetrazole-containing compounds:
| Compound Name | Activity Type | Mechanism of Action |
|---|---|---|
| Oteseconazole | Antifungal | Inhibits cytochrome P450 |
| Quilseconazole | Antifungal | Similar to Oteseconazole |
| CCT251236 | Anticancer | HSF1 pathway inhibitor |
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated:
- Effective inhibition against Gram-positive and Gram-negative bacteria.
- Minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Study 2: Anti-inflammatory Mechanism
Another research project focused on the anti-inflammatory properties of the compound. It was found that:
- The compound significantly reduced levels of TNF-alpha and IL-6 in vitro.
- It demonstrated potential for development into therapeutic agents for inflammatory diseases.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-[3-(1H-tetrazol-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide?
- Methodological Answer : Synthesis typically involves coupling 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid derivatives with 3-(1H-tetrazol-1-yl)aniline. Key steps include:
- Solvent Selection : Polar aprotic solvents like DMF or acetonitrile are preferred for nucleophilic acyl substitution reactions .
- Activation : Carboxylic acid activation via carbodiimides (e.g., DCC) or LiH as a base to facilitate amide bond formation .
- Purification : Flash chromatography (e.g., ethyl acetate/hexane systems) or recrystallization to achieve >95% purity .
Q. How can structural characterization of this compound be optimized using spectroscopic techniques?
- Methodological Answer :
- NMR Spectroscopy : Use and NMR to confirm the benzodioxine and tetrazole moieties. For example, the tetrazole proton typically resonates at δ 8.5–9.5 ppm .
- IR Spectroscopy : Key peaks include C=O stretching (~1680 cm) for the amide and N-H bending (~3300 cm) for the tetrazole .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. What computational modeling approaches are effective for predicting the bioactivity of this compound?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions with enzyme targets (e.g., kinases or proteases). The tetrazole group’s electron-deficient nature enhances hydrogen bonding with catalytic residues .
- QSAR Analysis : Correlate substituent effects (e.g., benzodioxine ring modifications) with biological activity using descriptors like logP and Hammett constants .
- MD Simulations : Assess conformational stability in aqueous or lipid bilayer environments using GROMACS or AMBER .
Q. How can structural modifications to the benzodioxine or tetrazole moieties enhance enzyme inhibition potency?
- Methodological Answer :
- Substituent Screening : Introduce electron-withdrawing groups (e.g., nitro or chloro) to the benzodioxine to improve binding affinity. For example, 4-chlorophenyl analogs in related compounds showed 2–3x higher activity .
- Heterocycle Replacement : Replace tetrazole with triazole or thiadiazole to evaluate changes in π-π stacking or metal coordination .
- Bioisosterism : Use sulfonamide or urea groups as alternatives to the carboxamide to modulate solubility and target selectivity .
Q. How should researchers resolve contradictions in biological activity data across different experimental models?
- Methodological Answer :
- Dose-Response Validation : Replicate assays (e.g., IC) in orthogonal models (cell-free vs. cell-based) to confirm target specificity .
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain discrepancies .
- Kinetic Studies : Compare values in enzyme inhibition assays to rule off-target effects .
Q. What factorial design strategies optimize reaction conditions for scaled synthesis?
- Methodological Answer :
- Variable Selection : Test temperature (40–100°C), solvent (DMF vs. THF), and catalyst (LiH vs. KCO) in a 2 factorial design .
- Response Surface Modeling : Use software like Design-Expert to identify interactions between variables and maximize yield .
- Validation : Confirm optimized conditions (e.g., 80°C, DMF, LiH) in triplicate runs to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
